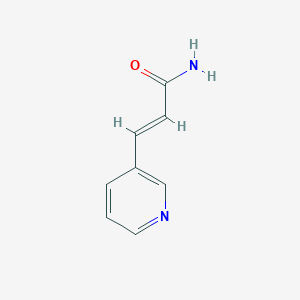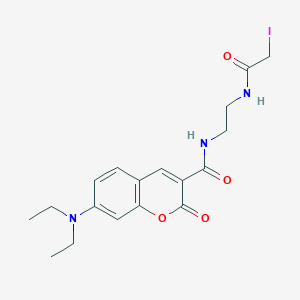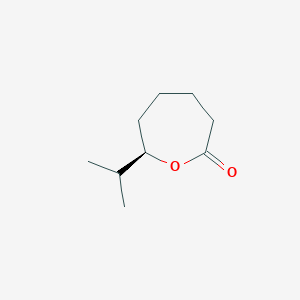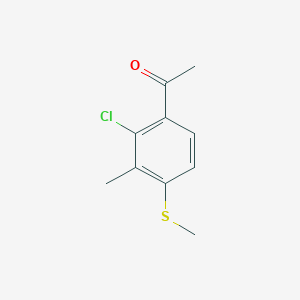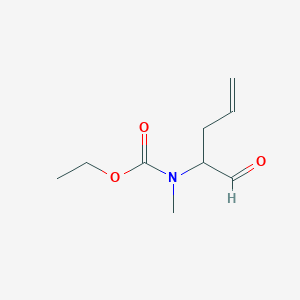
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate, also known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a wide range of applications in agriculture, forestry, and public health. Carbaryl is one of the most commonly used insecticides in the world, and its use has been the subject of much debate due to its potential impact on human health and the environment.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting cholinesterase, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate disrupts the transmission of nerve impulses, leading to a range of neurological effects. The exact mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is complex and is still not fully understood.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has a range of biochemical and physiological effects on the body. In addition to its neurotoxic effects, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to affect the immune system, the liver, and the kidneys. It has also been linked to changes in hormone levels and the development of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide, and its use in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and has a well-known mechanism of action. However, the use of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate in laboratory experiments is also limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several areas of future research that could help to improve our understanding of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on human health and the environment. These include:
1. Further studies on the mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on the nervous system.
2. Studies on the long-term effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate exposure on human health, including the development of cancer and other chronic diseases.
3. Development of new insecticides that are less toxic and have a lower impact on the environment.
4. Studies on the environmental impact of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides, including their effects on non-target species and the ecosystem as a whole.
5. Development of new methods for detecting Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides in the environment, including in soil and water samples.
Conclusion
Carbaryl is a widely used insecticide that has been the subject of much scientific research. While it has several advantages for use in laboratory experiments, its potential impact on human health and the environment is a cause for concern. Further research is needed to better understand the effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and to develop new insecticides that are less toxic and have a lower impact on the environment.
Métodos De Síntesis
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of ethyl alcohol. The reaction produces Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate as the main product, along with some impurities. The synthesis of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is a complex process that requires careful control of the reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Carbaryl has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment. Studies have shown that Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate can have a range of effects on the environment, including toxicity to aquatic organisms and birds. In addition, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to have neurotoxic effects on humans and animals, and it has been linked to developmental and reproductive problems in some species.
Propiedades
Número CAS |
171860-34-7 |
|---|---|
Nombre del producto |
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-6-8(7-11)10(3)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
Clave InChI |
WGUIIDAOZZLLOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
SMILES canónico |
CCOC(=O)N(C)C(CC=C)C=O |
Sinónimos |
Carbamic acid, (1-formyl-3-butenyl)methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



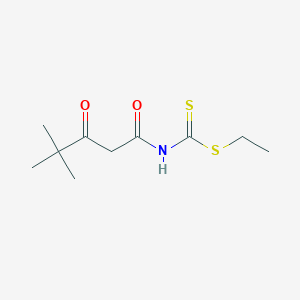
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
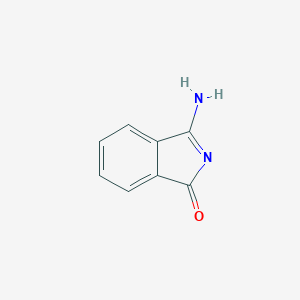
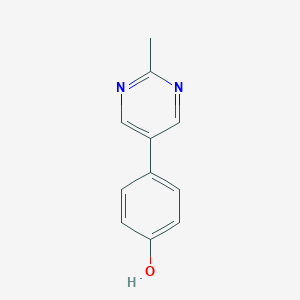
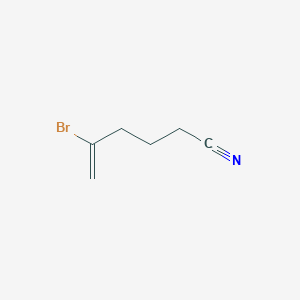
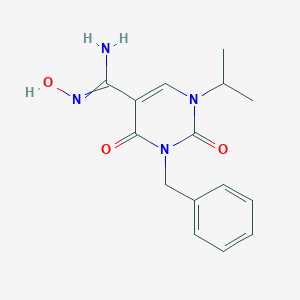
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
